N-(4-CHLORO-6-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE

Chemical Synthesis Analytical Chemistry Process Chemistry

N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide (CAS 113137-29-4) is a substituted phenylpropanamide featuring a 2,2-dimethylpropanamide (pivalamide) moiety linked to a 4-chloro-6-methoxyphenyl ring. Its molecular formula is C12H16ClNO2, with a molecular weight of 241.71 g/mol.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 113137-29-4
Cat. No. B020385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-CHLORO-6-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE
CAS113137-29-4
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OC
InChIInChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
InChIKeyGGGRWOLCYDENKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide (CAS 113137-29-4): Core Identifiers and Research Sourcing


N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide (CAS 113137-29-4) is a substituted phenylpropanamide featuring a 2,2-dimethylpropanamide (pivalamide) moiety linked to a 4-chloro-6-methoxyphenyl ring. Its molecular formula is C12H16ClNO2, with a molecular weight of 241.71 g/mol . The compound is commercially available as a research chemical from multiple vendors, typically supplied as a brown to dark brown solid with purity specifications of ≥95-98% . Its primary identified role is as an intermediate in organic synthesis and a building block for more complex molecules .

Why N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide Cannot Be Arbitrarily Substituted with Similar Pivalamides


The specific substitution pattern on the phenyl ring—a 4-chloro and 6-methoxy group—critically differentiates this compound from other phenylpivalamides. The presence of the 2,2-dimethylpropanamide (pivalamide) group imparts steric bulk and hydrolytic stability, but the precise placement of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring dictates both its chemical reactivity and its potential interactions with biological targets . Simple analogs lacking this exact substitution pattern, such as unsubstituted N-phenylpivalamide or derivatives with different halogen/methoxy positions, will exhibit divergent physicochemical properties (e.g., LogP, solubility) and binding profiles. Direct substitution with a generic pivalamide or a differently substituted anilide therefore carries the risk of significantly altered reactivity in downstream synthetic steps or a complete loss of targeted activity in biochemical assays .

Quantitative Differentiation of N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide from its Structural Analogs


Comparative Melting Point and Physical Form: A Critical Purity and Handling Differentiator

N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide is characterized by a specific melting point range of 66-69 °C and is consistently isolated as a tan solid under defined synthetic conditions . This contrasts with other pivalamide analogs, such as 3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide or N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, which are often described as white solids or possess different melting ranges due to altered intermolecular forces . The defined melting point provides a verifiable metric for identity confirmation and purity assessment (e.g., by differential scanning calorimetry or capillary method), ensuring batch-to-batch consistency in procurement and subsequent experimental reproducibility.

Chemical Synthesis Analytical Chemistry Process Chemistry

Lipophilicity (cLogP) as a Determinant of Synthetic Utility and Biological Permeability

The calculated LogP (cLogP) value for N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide is reported as 3.4 [1]. This value positions the compound's lipophilicity for optimal membrane permeability in cell-based assays while retaining sufficient aqueous solubility for handling. In contrast, the parent compound 2,2-dimethylpropanamide (pivalamide) is highly water-soluble (LogP approx. 0.5), and its unsubstituted N-phenyl derivative (N-phenylpivalamide) has a lower LogP (estimated ~2.5) . The specific chloro- and methoxy-substitution pattern thus fine-tunes the LogP to a value often sought for drug-like properties and for solubility in organic solvents used in synthesis.

Medicinal Chemistry ADME Organic Synthesis

Steric Bulk of the 2,2-Dimethylpropanamide (Pivalamide) Moiety Confers Enhanced Hydrolytic Stability

The 2,2-dimethylpropanamide (pivalamide) group is a well-established sterically hindered amide. The tert-butyl group adjacent to the carbonyl significantly shields it from nucleophilic attack, resulting in hydrolysis rates under both acidic and basic conditions that are markedly slower than those of less hindered amides, such as acetamides or propanamides . This property is inherent to the pivalamide class and directly influences the compound's stability in aqueous buffers and biological media. N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide benefits from this class-wide stability enhancement, which is a key differentiator from analogs with less hindered acyl groups (e.g., acetyl, propionyl) [1].

Prodrug Design Peptide Chemistry Organic Synthesis

Recommended Research and Industrial Applications for N-(4-Chloro-6-methoxyphenyl)-2,2-dimethylpropanamide


As a Building Block for Synthetic Libraries Targeting Lipophilic Protein Binding Sites

The combination of a cLogP of 3.4 and the stable pivalamide core makes this compound an ideal scaffold for constructing focused libraries of potential inhibitors for targets with hydrophobic binding pockets, such as certain GPCRs or nuclear receptors. Its physicochemical profile is well-suited for subsequent derivatization reactions (e.g., at the chloro or methoxy positions) to explore structure-activity relationships (SAR) .

As a Precursor in the Synthesis of N-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanamine via Amide Reduction

The amide functionality can be selectively reduced to the corresponding amine, N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamine, using reagents like lithium aluminum hydride . This amine is a valuable intermediate for further functionalization (e.g., to sulfonamides or ureas) and is not directly available. The stability of the starting pivalamide ensures the reduction can be performed reliably without premature degradation of the starting material.

As a Reference Standard in Analytical Method Development for Pivalamide-Containing Pharmaceuticals

The compound's defined melting point (66-69 °C) and distinct spectroscopic signature (e.g., FTIR, NMR) make it suitable as a reference standard for developing and validating analytical methods (HPLC, GC-MS) for the detection and quantification of pivalamide derivatives in drug substances or environmental samples . Its commercial availability in high purity supports its use in system suitability testing.

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